Oral Bioavailability Enhancement: Fenofibric Acid Ethyl Ester (JF-2) Demonstrates 272.8% Relative Bioavailability vs. Fenofibrate in Rats
In a direct head-to-head preclinical study, fenofibric acid ethyl ester (designated as compound JF-2) exhibited a relative oral bioavailability of 272.8% compared to fenofibrate following oral administration to rats at a dose of 20 mg/kg [1]. This quantifiable advantage demonstrates that the ethyl ester modification significantly enhances systemic exposure relative to the isopropyl ester (fenofibrate).
| Evidence Dimension | Relative oral bioavailability |
|---|---|
| Target Compound Data | 272.8% (relative to fenofibrate) |
| Comparator Or Baseline | Fenofibrate: 100% (baseline reference) |
| Quantified Difference | 172.8 percentage-point increase (2.7-fold) |
| Conditions | Oral administration to rats at 20 mg/kg; plasma concentrations measured via validated analytical method |
Why This Matters
This 2.7-fold bioavailability advantage makes the ethyl ester a preferred research tool for studying enhanced absorption mechanisms and for developing improved oral formulations compared to fenofibrate.
- [1] Journal of the Brazilian Chemical Society, 2020, 31(2), 280-287. Synthesis and evaluation of fenofibric acid ester derivatives: studies of different formulation with their bioavailability and absorption conditions. View Source
